"synthesis of ethyl (1S,3S)-3-aminocyclohexanecarboxylate"
"synthesis of ethyl (1S,3S)-3-aminocyclohexanecarboxylate"
This guide details the synthesis of ethyl (1S,3S)-3-aminocyclohexanecarboxylate , a chiral
Executive Summary
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Target Molecule: Ethyl (1S,3S)-3-aminocyclohexanecarboxylate.
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Stereochemistry: Trans -configuration. In 1,3-disubstituted cyclohexanes, the (1S,3S) isomer corresponds to the trans relationship (axial/equatorial), whereas the (1R,3S) isomer is cis (diequatorial/meso-like).
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Synthetic Challenge: Direct hydrogenation of 3-aminobenzoates kinetically favors the cis-isomer (diequatorial). Accessing the trans-(1S,3S) isomer requires either thermodynamic equilibration (difficult for 1,3-systems), chromatographic separation , or stereochemical inversion of a cis-precursor.
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Recommended Route: A Stereoselective Inversion Strategy (Mitsunobu) is the most reliable method for high enantiopurity, while Hydrogenation/Resolution is suitable for bulk scale-up where lower yields are acceptable.
Part 1: Retrosynthetic Analysis & Strategy
To achieve the specific (1S,3S) trans configuration, we cannot rely on standard catalytic hydrogenation of aromatic precursors, which predominantly yields the cis diastereomer. Instead, we utilize a strategy that establishes the stereocenters sequentially or uses a specific inversion step.
Strategic Pathway: The "Inversion" Protocol
This route ensures the correct trans stereochemistry by synthesizing the thermodynamically stable cis-alcohol intermediate and inverting it via nucleophilic substitution.
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Precursor: Ethyl 3-oxocyclohexanecarboxylate.
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Asymmetric Induction: Reduction to ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (cis, diequatorial).
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Stereoinversion: Mitsunobu reaction with an azide source converts the (1S,3R)-alcohol to the (1S,3S)-azide (trans, axial/equatorial).
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Final Step: Reduction of the azide to the amine.
Figure 1: Retrosynthetic logic relying on stereochemical inversion to access the thermodynamically less favored trans-isomer.
Part 2: Detailed Experimental Protocols
Method A: Stereoselective Synthesis (High Purity)
Best for: Research scale (grams), high enantiomeric excess (>98% ee).
Step 1: Preparation of Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate We generate the cis-alcohol first. This can be achieved via enzymatic kinetic resolution of the racemate or asymmetric transfer hydrogenation.
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Reagents: Ethyl 3-oxocyclohexanecarboxylate, RuCl (Noyori catalyst), Sodium Formate/Formic Acid buffer.
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Procedure:
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Dissolve ethyl 3-oxocyclohexanecarboxylate (10.0 g, 58.8 mmol) in DMF (50 mL).
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Add the Ru-catalyst (0.5 mol%) and degas the solution.
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Add HCOOH/Et3N (5:2 azeotrope) slowly at 0°C.
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Stir at 25°C for 24 hours. Monitor by TLC (30% EtOAc/Hexane).[1]
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Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate.
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Purification: Flash chromatography (SiO2) yields the cis-alcohol (major diastereomer >95:5 dr).
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Note: If using racemic reduction (NaBH4), resolve the cis-racemate using Lipase PS (Amano) and vinyl acetate in hexane. The (1S,3R)-alcohol remains unreacted while the enantiomer is acylated.
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Step 2: Mitsunobu Inversion to (1S,3S)-Azide This is the critical step where the cis (1S,3R) alcohol is inverted to the trans (1S,3S) azide.
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Reagents: Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN3 in toluene).
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Protocol:
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Charge a flask with (1S,3R)-alcohol (5.0 g, 29 mmol) and PPh3 (8.4 g, 32 mmol) in dry THF (100 mL). Cool to 0°C.[2]
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Add DPPA (8.8 g, 32 mmol) dropwise.
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Add DIAD (6.5 g, 32 mmol) dropwise over 30 minutes, maintaining temperature <5°C.
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Allow to warm to room temperature and stir for 12 hours.
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Mechanism: The nucleophilic azide attacks the oxy-phosphonium intermediate from the backside, inverting the C3 center from (R) to (S).
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Workup: Concentrate and triturate with Hexane/Et2O to precipitate PPh3O. Filter and purify the filtrate by chromatography to obtain the trans-azide.
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Step 3: Staudinger Reduction to Amine
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Protocol:
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Dissolve the (1S,3S)-azide (4.0 g) in THF (40 mL).
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Add PPh3 (1.1 equiv) portion-wise. Evolution of N2 gas will occur.
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Stir for 2 hours until gas evolution ceases (formation of iminophosphorane).
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Add H2O (5 mL) and heat to 50°C for 3 hours to hydrolyze the intermediate.
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Purification: Acidify with 1M HCl, wash with ether (removes PPh3O), then basify the aqueous layer with NaHCO3 and extract with DCM.
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Yield: ~75-80% over 3 steps.
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Method B: Industrial Hydrogenation & Resolution
Best for: Multi-kilogram scale where catalyst cost is a concern.
Step 1: Hydrogenation of Ethyl 3-aminobenzoate
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Catalyst: 5% Rh/Al2O3 or Ru/C (avoid PtO2 if cis-selectivity is too high; Rh tends to give more trans mixture than Pt).
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Conditions: 50-80 bar H2, 60°C, Ethanol/AcOH.
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Outcome: A mixture of cis (major, ~70-80%) and trans (minor, ~20-30%) isomers.
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Optimization: High pressure and higher temperature generally increase the trans proportion slightly via equilibration of the intermediate enamine.
Step 2: Isolation of Trans-Isomer
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The cis isomer (diequatorial) is often crystalline as a hydrochloride salt.
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Protocol: Treat the crude mixture with ethanolic HCl. The cis-amino ester HCl crystallizes out preferentially. Filter off the solid (this is the wrong isomer for this specific target, but valuable for other drugs).
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The mother liquor is enriched in the trans-isomer. Concentrate and free-base the amine.
Step 3: Classical Resolution
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Resolving Agent: (S)-(+)-Mandelic acid or Dibenzoyl-L-tartaric acid.
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Protocol:
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Dissolve the trans-enriched amine in hot EtOH.
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Add 1.0 equiv of (S)-(+)-Mandelic acid.
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Allow to cool slowly. The diastereomeric salt of ethyl (1S,3S)-3-aminocyclohexanecarboxylate mandelate crystallizes.
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Recrystallize to constant optical rotation.
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Free-base with K2CO3 to obtain the target.
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Part 3: Analytical Characterization
Distinguishing the cis and trans isomers is critical. NMR coupling constants (
| Feature | (1S,3S)-Trans Isomer (Target) | (1S,3R)-Cis Isomer (Impurity) |
| Conformation | Axial-Equatorial (or Eq-Ax) | Diequatorial (Stable) |
| H3 Proton NMR | Narrow multiplet ( | Broad triplet of triplets ( |
| C1 Proton NMR | Broad multiplet (if Eq ester) | Broad multiplet (Axial H, |
| Physical State | Oily liquid (free base) | Often solid (free base) |
| HCl Salt MP | Lower melting (~145°C) | Higher melting (~190°C) |
Visualization of Stereochemistry: For the (1S,3S) isomer (Trans):
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If C1-Ester is Equatorial, C3-Amine is Axial.
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The H3 proton is Equatorial. Equatorial protons have small coupling constants (
Hz, Hz). -
Diagnostic Signal: Look for the H3 signal. If it is a narrow peak (width at half height < 12 Hz), it indicates an equatorial proton, confirming the Axial Amine (Trans configuration).
Part 4: Workflow Diagram
Figure 2: Comparative workflow of the Stereoselective Inversion route vs. the Classical Hydrogenation route.
References
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Stereoselective Reduction of
-Enaminoketones: Molecules2012 , 17, 151-163. (Describes the formation of cis/trans 3-aminocyclohexanols and their NMR assignment). -
Mitsunobu Inversion Mechanism: Organic Syntheses1996 , 73, 110.[5] (General protocol for inversion of sterically hindered secondary alcohols).
- -Amino Esters:Tetrahedron: Asymmetry2004, 15, 2051.
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Synthesis of (1R,3S)-3-aminocyclohexanecarboxylic acid: ResearchGate (Describes the Curtius rearrangement route to the cis isomer, highlighting the need for inversion to access trans).
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Commercial Reference for Trans-Isomer: Sigma-Aldrich Product # (Trans-3-aminocyclohexanecarboxylic acid ethyl ester hydrochloride).
Sources
- 1. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
